molecular formula C14H13N7O3S B2810313 N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1226440-71-6

N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2810313
CAS RN: 1226440-71-6
M. Wt: 359.36
InChI Key: DBMKWKQNPNWCJV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including a dimethylcarbamoyl group, a methylthiazol ring, a pyrazin ring, and an oxadiazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cross-coupling reactions, such as the Suzuki reaction . Protodeboronation of boronic esters is also a common step in the synthesis of these types of compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several different functional groups and heterocyclic rings. The pyridine and pyrazine rings are aromatic heterocycles that contain nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied due to the presence of several different functional groups and heterocyclic rings. The pyridine and pyrazine rings, in particular, are known to participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of several different functional groups and heterocyclic rings is likely to result in a complex set of properties .

Scientific Research Applications

  • Lithiation of Heteroaromatic Compounds :

    • Research by Micetich (1970) in the "Canadian Journal of Chemistry" investigated the lithiation of various heteroaromatic compounds, including oxadiazoles. They found that certain oxadiazoles undergo lateral lithiation to give respective acetic acids after carboxylation, highlighting a potential synthetic application for compounds like the one (Micetich, 1970).
  • Cytotoxicity and DNA Binding Studies :

    • A study by Purohit et al. (2011) in "Archiv der Pharmazie" synthesized a series of compounds related to oxadiazoles and evaluated their cytotoxicity against human cancer cell lines. They also conducted DNA binding studies, suggesting potential applications in cancer research and drug development (Purohit, Prasad, & Mayur, 2011).
  • Antimycobacterial Activity :

    • Gezginci, Martin, and Franzblau (1998) in the "Journal of Medicinal Chemistry" reported the synthesis of pyridines and pyrazines substituted with oxadiazoles and their testing against Mycobacterium tuberculosis. This research indicates the potential use of such compounds in developing treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
  • Synthesis and Antiallergic Activities :

    • Huang et al. (1994) in "Chemical & Pharmaceutical Bulletin" synthesized a series of compounds related to oxadiazoles, exploring their antiallergic activities. This suggests potential applications in the development of antiallergic drugs (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).
  • Insecticidal Activity and SAR :

    • Qi et al. (2014) in "RSC Advances" synthesized a series of anthranilic diamides analogs containing oxadiazole rings and evaluated their insecticidal activities. This research indicates the potential for developing new insecticides (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

properties

IUPAC Name

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O3S/c1-7-9(13(23)21(2)3)25-14(17-7)19-11(22)12-18-10(20-24-12)8-6-15-4-5-16-8/h4-6H,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKWKQNPNWCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

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